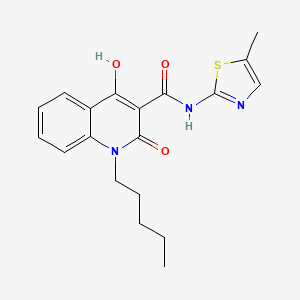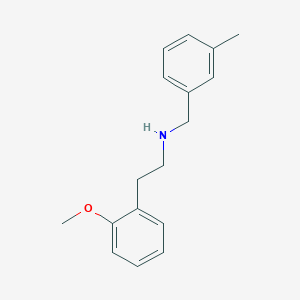
2-(2-methoxyphenyl)-N-(3-methylbenzyl)ethanamine
Overview
Description
2-(2-methoxyphenyl)-N-(3-methylbenzyl)ethanamine, also known as o-desmethyltramadol, is a synthetic opioid that is commonly used as a pain reliever. It is a powerful analgesic that is structurally similar to tramadol, a widely used opioid medication. The chemical structure of o-desmethyltramadol contains an amine group, an aromatic ring, and an ethanamine chain.
Mechanism of Action
O-desmethyltramadol acts on the mu-opioid receptor in the brain and spinal cord, producing analgesia and euphoria. It also acts on the serotonin and norepinephrine transporters, which increases the levels of serotonin and norepinephrine in the brain, producing antidepressant effects. O-desmethyltramadol is a potent analgesic that is more effective than tramadol due to its higher affinity for the mu-opioid receptor.
Biochemical and Physiological Effects:
O-desmethyltramadol produces a range of biochemical and physiological effects in the body. It produces analgesia by binding to the mu-opioid receptor in the brain and spinal cord. It also produces euphoria, sedation, respiratory depression, and constipation. O-desmethyltramadol increases the levels of serotonin and norepinephrine in the brain, producing antidepressant effects.
Advantages and Limitations for Lab Experiments
O-desmethyltramadol has several advantages for lab experiments. It is a potent analgesic that produces reliable and consistent results in pain models. It is also effective in treating chronic pain conditions, making it a useful tool for studying the underlying mechanisms of chronic pain. However, 2-(2-methoxyphenyl)-N-(3-methylbenzyl)ethanamineramadol has several limitations for lab experiments. It produces several side effects such as sedation, respiratory depression, and constipation, which can complicate the interpretation of results. It is also a controlled substance that requires special licenses and permits to handle and use.
Future Directions
There are several future directions for research on 2-(2-methoxyphenyl)-N-(3-methylbenzyl)ethanamineramadol. One area of research is the development of new formulations of 2-(2-methoxyphenyl)-N-(3-methylbenzyl)ethanamineramadol that are more effective and have fewer side effects. Another area of research is the development of new analogs of 2-(2-methoxyphenyl)-N-(3-methylbenzyl)ethanamineramadol that have different pharmacological properties. Additionally, research on the potential use of 2-(2-methoxyphenyl)-N-(3-methylbenzyl)ethanamineramadol in treating opioid addiction and withdrawal is an important area of future research. Finally, further research on the underlying mechanisms of chronic pain and the role of 2-(2-methoxyphenyl)-N-(3-methylbenzyl)ethanamineramadol in treating chronic pain is an important area of future research.
Scientific Research Applications
O-desmethyltramadol has been extensively studied for its analgesic properties. It has been found to be a potent analgesic that is effective in treating chronic pain conditions such as neuropathic pain, cancer pain, and postoperative pain. O-desmethyltramadol has also been studied for its potential use in treating opioid addiction and withdrawal. It has been found to be effective in reducing opioid cravings and withdrawal symptoms in opioid-dependent individuals.
properties
IUPAC Name |
2-(2-methoxyphenyl)-N-[(3-methylphenyl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-14-6-5-7-15(12-14)13-18-11-10-16-8-3-4-9-17(16)19-2/h3-9,12,18H,10-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXNAWXCOFWDRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNCCC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyphenyl)-N-(3-methylbenzyl)ethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-chloro-2-nitrophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B3862034.png)
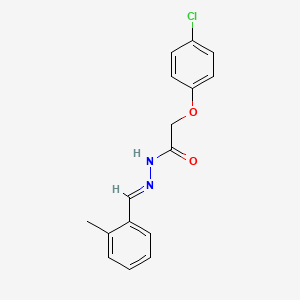
![1-[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]-N-(3-methoxybenzyl)-N-methylmethanamine](/img/structure/B3862054.png)
![3-{2-[(4-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B3862055.png)
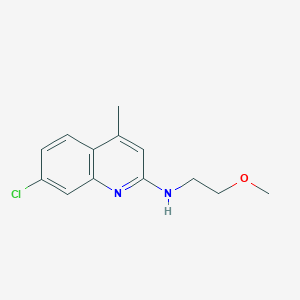
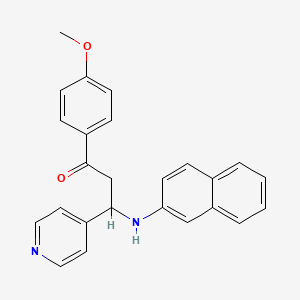

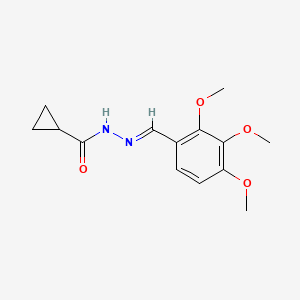
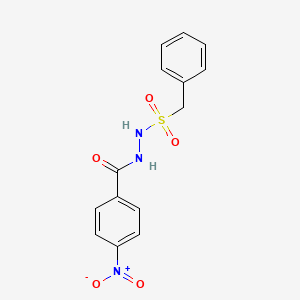
![1-(5-bromo-2-thienyl)-2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B3862121.png)
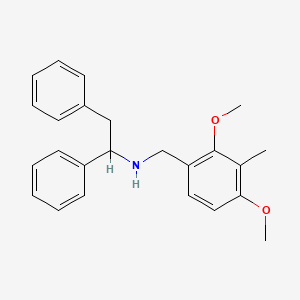
![2-(1-naphthyl)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B3862136.png)
![(2,5-dimethoxybenzyl)[2-(3-fluorophenyl)ethyl]amine](/img/structure/B3862142.png)
